molecular formula C15H19BrO3 B1372883 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid CAS No. 898767-25-4

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Cat. No.: B1372883
CAS No.: 898767-25-4
M. Wt: 327.21 g/mol
InChI Key: RWXOREFLKCAEEY-UHFFFAOYSA-N
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Description

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methylphenyl derivatives followed by coupling reactions to introduce the oxooctanoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the oxooctanoic acid chain play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylbenzoic acid
  • 3-(3-Bromo-4-methylphenyl)propanoic acid
  • 4-Methylphenyl derivatives

Uniqueness

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is unique due to its specific structural configuration, which combines a brominated phenyl ring with an oxooctanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXOREFLKCAEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645382
Record name 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-25-4
Record name 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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